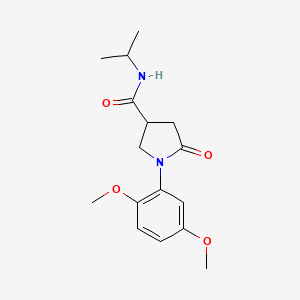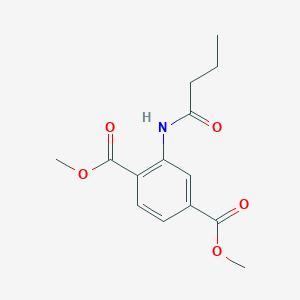
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H17NO5 It is a derivative of benzene-1,4-dicarboxylate, where the hydrogen atoms on the carboxyl groups are replaced by dimethyl and butanoylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with butanoyl chloride and dimethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar in structure but with different substitution patterns.
Dimethyl benzene-1,4-dicarboxylate: Lacks the butanoylamino group.
Dimethyl 2-(acetylamino)benzene-1,4-dicarboxylate: Similar but with an acetylamino group instead of butanoylamino.
Uniqueness
Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate is unique due to the presence of both dimethyl and butanoylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-4-5-12(16)15-11-8-9(13(17)19-2)6-7-10(11)14(18)20-3/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clé InChI |
DLQKNOJVNMMSMA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one](/img/structure/B11157365.png)
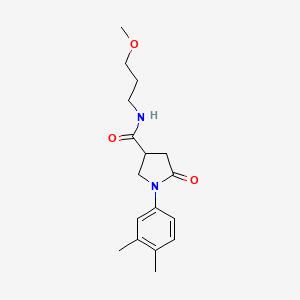
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11157375.png)
![butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11157387.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11157393.png)
![6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157394.png)
![N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11157396.png)
![8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157402.png)
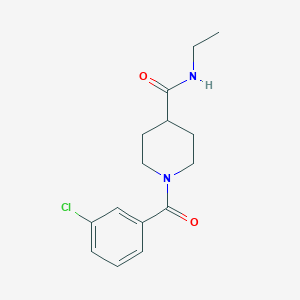
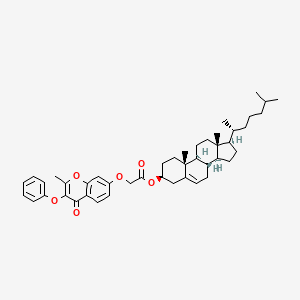
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157418.png)
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11157424.png)
